Whitepaper: Chemical Properties and Synthetic Utility of trans-3-Aminocyclohexanecarbonitrile Hydrochloride
Whitepaper: Chemical Properties and Synthetic Utility of trans-3-Aminocyclohexanecarbonitrile Hydrochloride
Executive Summary
trans-3-Aminocyclohexanecarbonitrile hydrochloride is a highly versatile, bifunctional alicyclic building block widely utilized in the pharmaceutical industry and fine chemical synthesis[1][2]. Its rigid cyclohexane scaffold, combined with the specific trans-1,3-disubstitution pattern, provides a unique spatial arrangement of the amine and nitrile pharmacophores. This structural rigidity allows drug development professionals to precisely map pharmacophore vectors during structure-activity relationship (SAR) optimization. This technical guide details its physicochemical properties, stereochemical dynamics, and validated experimental protocols for its derivatization.
Physicochemical Profiling
The foundational quantitative data for trans-3-Aminocyclohexanecarbonitrile hydrochloride is summarized in Table 1[1][2][3].
| Property | Value |
| Chemical Name | trans-3-Aminocyclohexanecarbonitrile hydrochloride |
| Synonyms | trans-3-Cyanocyclohexylamine hydrochloride[2] |
| CAS Number | 920966-30-9[2][3] |
| Molecular Formula | C7H13ClN2[1] |
| Molecular Weight | 160.645 g/mol [1][2] |
| SMILES | C1CC(CC(C1)N)C#N.Cl[1] |
| InChI Key | ZBUXGIYHCTWUTA-ZJLYAJKPSA-N[1] |
Stereochemical and Conformational Dynamics
Understanding the conformational causality of the trans-1,3-disubstituted cyclohexane system is critical for predicting its reactivity and steric hindrance during synthesis.
-
Conformational Locking : In a cyclohexane chair conformation, a trans-1,3-relationship dictates that one substituent must occupy an axial position while the other occupies an equatorial position (a,e or e,a). It cannot adopt a diequatorial (e,e) conformation without breaking ring bonds.
-
A-Value Thermodynamics : The conformational equilibrium is governed by the steric bulk (A-values) of the substituents. The primary amine group (-NH
) has an A-value of approximately 1.2–1.6 kcal/mol, whereas the linear, sp-hybridized cyano group (-CN) has a significantly smaller A-value of ~0.2 kcal/mol. Consequently, the thermodynamically favored chair conformer places the bulkier amino group in the equatorial position and the cyano group in the axial position. -
Hydrochloride Salt Causality : The compound is supplied commercially as a hydrochloride salt[2][4]. This is a deliberate chemical choice to prevent intermolecular auto-condensation (where the free amine of one molecule attacks the electrophilic nitrile of another) and to enhance oxidative stability and crystallinity for long-term storage.
Orthogonal Reactivity Profiles
The strategic value of this building block lies in its orthogonal reactivity, allowing selective functionalization of either the amine or the nitrile group without cross-interference[5].
-
Amine Reactivity : Following liberation from the HCl salt using a non-nucleophilic base, the primary amine acts as a strong nucleophile suitable for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling.
-
Nitrile Reactivity : The cyano group serves as an electrophilic carbon center or a masked functional group. It can be hydrolyzed to a carboxylic acid/amide, reduced to a primary amine (yielding a 1,3-diamine), or reacted with an azide to form a tetrazole (a common carboxylic acid bioisostere).
Figure 1: Orthogonal reactivity pathways of trans-3-Aminocyclohexanecarbonitrile hydrochloride.
Validated Experimental Protocols
To ensure self-validating and reproducible workflows, the following protocols detail the causality behind each procedural step.
Protocol A: Amide Bond Formation (HATU-Mediated Coupling)
This protocol describes the coupling of trans-3-aminocyclohexanecarbonitrile with a generic carboxylic acid.
Step-by-Step Methodology:
-
Preparation : Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Causality: HATU is chosen over EDC/HOBt for its superior kinetics and high yield in coupling sterically hindered aliphatic amines.
-
Activation : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at 0 °C for 15 minutes. Causality: DIPEA is a non-nucleophilic base that initiates the formation of the active O7-azabenzotriazole ester without competing as a nucleophile. The 0 °C temperature prevents thermal degradation of the active ester.
-
Amine Addition : Add trans-3-aminocyclohexanecarbonitrile hydrochloride (1.05 eq)[2] to the reaction mixture. Causality: The excess DIPEA (3.0 eq total) serves a dual purpose: activating the acid and liberating the free amine from its hydrochloride salt.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Self-Validation: Monitor via TLC (ninhydrin stain). The disappearance of the primary amine (which stains purple/pink) confirms reaction completion.
-
Workup : Quench with saturated aqueous NH
Cl and extract with EtOAc. Wash the organic layer with 5% LiCl (aq) to remove residual DMF, followed by brine. Dry over Na SO . -
Purification : Concentrate under reduced pressure and purify via flash column chromatography (SiO
, Hexanes/EtOAc gradient).
Figure 2: Standard experimental workflow for HATU-mediated amide coupling.
Protocol B: Nitrile Reduction to Primary Amine
Step-by-Step Methodology:
-
Preparation : Suspend trans-3-aminocyclohexanecarbonitrile hydrochloride (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert argon atmosphere.
-
Reduction : Slowly add Lithium Aluminum Hydride (LiAlH
, 2.5 eq) as a 1M solution in THF. Causality: LiAlH is a powerful reducing agent required to fully reduce the nitrile to a primary amine. The slow addition at 0 °C controls the highly exothermic evolution of hydrogen gas. -
Reflux : Warm the mixture to room temperature, then reflux for 12 hours. Self-Validation: Monitor by LC-MS to observe the mass shift from the nitrile (
) to the diamine ( ). -
Fieser Workup (Self-Validating Quench) : Cool to 0 °C. For every x grams of LiAlH
used, carefully add x mL of H O, followed by x mL of 15% NaOH (aq), and finally 3x mL of H O. Causality: This specific sequence safely destroys unreacted hydride and precipitates aluminum salts as a granular, easily filterable white solid, preventing stubborn emulsions. -
Isolation : Filter the salts through a pad of Celite, wash with hot THF, and concentrate the filtrate to yield the corresponding trans-1,3-cyclohexanediamine derivative.
Analytical Characterization (E-E-A-T)
To validate the structural integrity and stereochemistry of the synthesized derivatives, NMR and IR spectroscopy are the gold standards.
-
H NMR Causality : The rigid chair conformation allows for unambiguous stereochemical assignment via coupling constants (
). The proton geminal to the equatorial amine ( ) will reside in an axial position. It will exhibit two large trans-diaxial coupling constants ( Hz) with neighboring axial protons. Conversely, the proton geminal to the axial nitrile ( ) will reside in an equatorial position, exhibiting only small equatorial-equatorial and equatorial-axial coupling constants ( Hz). -
IR Spectroscopy : The presence of the unreacted nitrile group can be rapidly validated by a sharp, distinct absorption band at
, a region largely devoid of other functional group signals.
References
- Fisher Scientific - Cyclohexylamines: trans-3-aminocyclohexanecarbonitrile hydrochloride URL
- Thermo Fisher Scientific - trans-3-Cyanocyclohexylamine hydrochloride, 97% URL
- abcr Gute Chemie - AB504251 | CAS 920966-30-9 URL
- Ambeed - 873537-33-8 | (1r,4r)
- Benchchem - 3-Pyridin-3-ylcyclohexanamine Reactivity Profile URL
Sources
- 1. Cyclohexylamines | Fisher Scientific [fishersci.ca]
- 2. trans-3-Cyanocyclohexylamine hydrochloride, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 3. AB504251 | CAS 920966-30-9 – abcr Gute Chemie [abcr.com]
- 4. 873537-33-8 | (1r,4r)-4-aminocyclohexane-1-carbonitrile HCl | Inorganic Salts | Ambeed.com [ambeed.com]
- 5. 3-Pyridin-3-ylcyclohexanamine|C11H16N2|RUO [benchchem.com]
